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Introduction
JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the

c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, upon activation by its

ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in promoting tumor growth,

invasion, and metastasis.[3][4] Aberrant activation of this pathway is implicated in a variety of

human cancers.[2][5] JNJ-38877605 exhibits high selectivity for c-Met, with an IC50 value of 4

nM, making it an invaluable tool for investigating the role of c-Met in cancer cell invasion.[1][3]

[6] These application notes provide a detailed protocol for utilizing JNJ-38877605 in a Matrigel

invasion assay to assess its inhibitory effects on cancer cell invasion.

Mechanism of Action
JNJ-38877605 functions as an ATP-competitive inhibitor of c-Met, effectively blocking its kinase

activity.[1][3] This inhibition prevents the autophosphorylation of the receptor and subsequent

activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways,

which are critical for cell proliferation, survival, migration, and invasion.[4] In several cancer cell

lines, a concentration of 500 nM JNJ-38877605 has been shown to significantly reduce the

phosphorylation of Met and RON, another key player in invasive growth.[6][7]
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The following table summarizes the effective concentrations and inhibitory activities of JNJ-

38877605 in various in vitro assays.

Parameter Cell Line(s)
Concentration/
IC50

Assay Type Reference

c-Met Kinase

Inhibition
- 4 nM (IC50) Kinase Assay [1][6]

c-Met

Phosphorylation

Inhibition

EBC1, GTL16,

NCI-H1993,

MKN45

500 nM Western Blot [6][7]

Anti-proliferative

Activity

human EBC1

cells
9.5 nM (IC50)

Proliferation

Assay (72h)
[6]

Anti-proliferative

Activity

human MKN45

cells
10.9 nM (IC50)

Proliferation

Assay (72h)
[6]

Anti-proliferative

Activity

human SNU5

cells
15.8 nM (IC50)

Proliferation

Assay (72h)
[1]

MET Signaling

Pathway

Inhibition

A549 cells 0.5 µM Western Blot [1]

Inhibition of Lipid

Accumulation
3T3-L1 cells 5, 10, 20 µM - [1]

Experimental Protocols
Matrigel Invasion Assay
This protocol provides a detailed methodology for assessing the effect of JNJ-38877605 on the

invasive potential of cancer cells using a Matrigel-coated Boyden chamber.

Materials:

JNJ-38877605 (prepare stock solution in DMSO)[6]

Cancer cell line of interest
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24-well Transwell inserts (8.0 µm pore size)

Matrigel Basement Membrane Matrix

Serum-free cell culture medium

Complete cell culture medium with chemoattractant (e.g., 10% FBS)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Fixation solution (e.g., 70% ethanol)

Staining solution (e.g., 0.1% Crystal Violet)

Cotton swabs

Protocol:

Preparation of Matrigel-Coated Inserts:

Thaw Matrigel on ice overnight at 4°C.[4]

Dilute Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.[4]

[8][9]

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

[4]

Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify. Do not

let the Matrigel dry out.[4][10]

Cell Preparation:

Culture cells to 70-80% confluency.[4]

Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free

medium.[4]
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On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and

resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.[4]

Assay Setup:

Prepare different concentrations of JNJ-38877605 in serum-free medium. A vehicle control

(e.g., DMSO) should also be prepared.[4]

Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the

lower chamber of the 24-well plate.[10]

Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[4]

Add the desired concentrations of JNJ-38877605 or vehicle control to the upper chamber.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time

should be optimized based on the cell line's invasive potential.[4][10]

Quantification of Invasion:

After incubation, carefully remove the non-invaded cells from the upper surface of the

insert membrane using a cotton swab.[4][10]

Fix the invaded cells on the lower surface of the membrane with a fixation solution for 10-

20 minutes.[4]

Stain the fixed cells with a staining solution for 10-15 minutes.[4]

Gently wash the inserts with water and allow them to air dry.[4][10]

Count the number of invaded cells in several microscopic fields per insert. The results can

be expressed as the average number of invaded cells or as a percentage of invasion

relative to the vehicle control.[4]
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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow Diagram
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Caption: Workflow for the Matrigel cell invasion assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15579790?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/JNJ-38877605.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/c-met-inhibitor-jnj-38877605
https://www.cancer-research-network.com/2023/09/28/jnj-38877605-is-an-orally-active-c-met-inhibitor-for-solid-tumour-research/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Matrigel_Invasion_Assay_Using_PF_04217903.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://www.selleckchem.com/products/JNJ-38877605.html
https://www.xcessbio.com/products/m7744
https://www.scientificlabs.com/handlers/libraryFiles.ashx?filename=White_Paper_3_353097_A.pdf
https://www.corning.com/catalog/cls/documents/protocols/protocol_DL_031_Cell_Invasion_Assay.pdf
https://www.snapcyte.com/wp-content/uploads/2024/09/Invasion-Assay-Protocol.pdf
https://www.benchchem.com/product/b15579790#jnj0966-concentration-for-cell-invasion-assay
https://www.benchchem.com/product/b15579790#jnj0966-concentration-for-cell-invasion-assay
https://www.benchchem.com/product/b15579790#jnj0966-concentration-for-cell-invasion-assay
https://www.benchchem.com/product/b15579790#jnj0966-concentration-for-cell-invasion-assay
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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